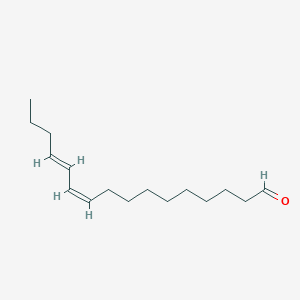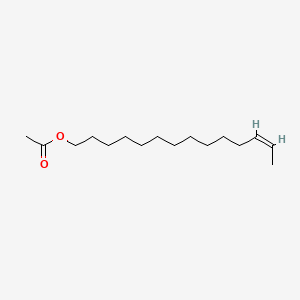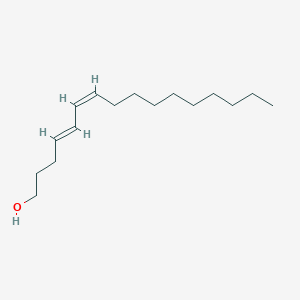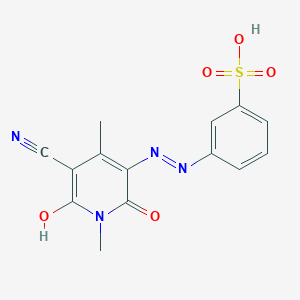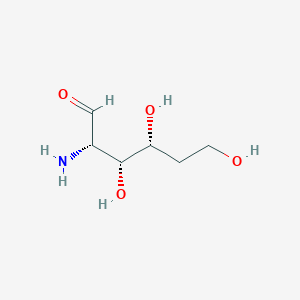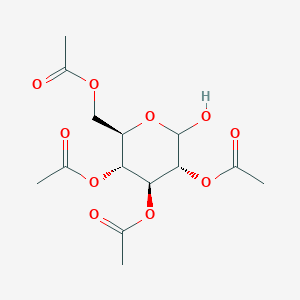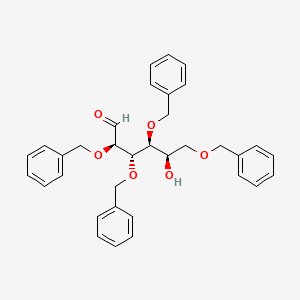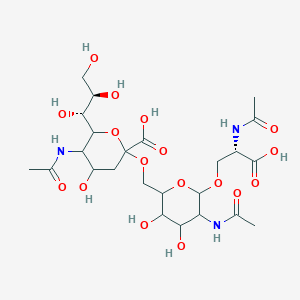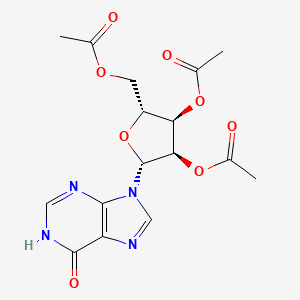
4-Methylumbelliferyl a-L-idopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl a-L-idopyranoside is a synthetic substrate that is widely used in biochemical research. It is a fluorogenic substrate that can be hydrolyzed by a variety of enzymes, including alpha-L-iduronidase, beta-galactosidase, and alpha-L-fucosidase. The hydrolysis of this substrate results in the release of 4-methylumbelliferone, which is a fluorescent compound that can be detected by spectroscopic methods.
Scientific Research Applications
Enzyme Activity Assays : 4-Methylumbelliferyl α-L-idopyranoside is used as a sensitive substrate for α-L-iduronidase, an enzyme associated with mucopolysaccharidosis, a group of metabolic disorders (Srivastava et al., 1978). This compound is also utilized in synthesizing more sensitive substrates for enzyme activity assays (Ding et al., 2020).
Diagnosis of Metabolic Disorders : It has been applied in diagnosing various metabolic disorders like Hunter disease and Morquio disease type A. For instance, a study by Lee et al. (2015) demonstrated its use in assays for iduronate-2-sulfatase activity, crucial for diagnosing Hunter disease (Lee et al., 2015). Similarly, it has been used to determine galactose-6-sulphate sulphatase activity in diagnosing Morquio A patients (van Diggelen et al., 1990).
Detection of Lysosomal Enzymes : The compound is effective for estimating α-l-iduronidase in cultured cells, aiding in the diagnosis of Hurler's disease (Butterworth & Broadhead, 1979). This application is further supported by another study demonstrating its utility in detecting Hurler and Scheie syndromes (Hopwood et al., 1979).
Environmental Monitoring : Interestingly, it has also been used in environmental contexts, such as monitoring fecal pollution in coastal waters, demonstrating its versatility beyond biomedical applications (Fiksdal et al., 1994).
Mechanism of Action
Target of Action
The primary targets of 4-Methylumbelliferyl alpha-L-idopyranoside are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes are found in cell lysosomes and are involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .
Mode of Action
4-Methylumbelliferyl alpha-L-idopyranoside acts as a fluorogenic substrate for these enzymes. It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU, which is pH-dependent, allows for the quantification of α-L-iduronidase activity .
Biochemical Pathways
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside is part of the larger biochemical pathway involved in the degradation of glycosaminoglycans . This pathway is crucial for the normal functioning of cells, and disruptions can lead to the buildup of glucosaminoglycans, resulting in disorders such as Hurler syndrome .
Result of Action
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of α-L-iduronidase . In the context of Hurler syndrome, a deficiency in α-L-iduronidase activity would result in a lower fluorescence signal .
Action Environment
The action of 4-Methylumbelliferyl alpha-L-idopyranoside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with excitation maxima at different wavelengths depending on whether the pH is low or high . This suggests that the efficacy and stability of 4-Methylumbelliferyl alpha-L-idopyranoside could be influenced by the pH of its environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl a-L-idopyranoside plays a significant role in biochemical reactions. It is used as a substrate in the assay of α-L-Iduronidase , an enzyme involved in carbohydrate metabolism. The compound interacts with this enzyme, and the nature of this interaction is crucial for the treatment of lysosomal storage diseases such as Mucopolysaccharidosis I and MPS II (Hunter syndrome).
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by interacting with α-L-Iduronidase
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with α-L-Iduronidase . The compound serves as a substrate for this enzyme, leading to changes in gene expression and enzyme activity
Metabolic Pathways
properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-PJGLDBICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


